An In-depth Technical Guide to N,N-dialkyl-N'-nitroguanidines for Researchers and Drug Development Professionals
An In-depth Technical Guide to N,N-dialkyl-N'-nitroguanidines for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of N,N-dialkyl-N'-nitroguanidines, with a specific focus on the structural and chemical characteristics of N,N-diethyl-N'-nitroguanidine. Leveraging data from analogous compounds, this document offers insights into the synthesis, properties, and potential applications of this class of molecules for professionals in research and drug development.
Introduction to Substituted Nitroguanidines
Nitroguanidine, (NH₂)₂CNNO₂, is an organic compound with significant applications as a propellant and in other industrial processes.[1] Its derivatives, formed by the substitution of one or more hydrogen atoms with alkyl or other functional groups, exhibit a range of chemical and physical properties that make them of interest in various fields, including as energetic materials and potentially as precursors in pharmaceutical synthesis. This guide will focus on N,N-diethyl-N'-nitroguanidine, a dialkyl derivative, and extrapolate its characteristics from closely related compounds.
Chemical Structure and Identification
The core structure of N,N-diethyl-N'-nitroguanidine consists of a central carbon atom bonded to three nitrogen atoms, characteristic of the guanidine group. Two of the nitrogen atoms are part of a diethylamine moiety, while the third is bonded to a nitro group.
Below is a DOT script representation of the N,N-diethyl-N'-nitroguanidine structure.
Caption: Chemical structure of N,N-diethyl-N'-nitroguanidine.
Physicochemical Properties
| Property | Inferred Value/Characteristic for N,N-diethyl-N'-nitroguanidine | Reference Compound Data |
| Molecular Formula | C₅H₁₂N₄O₂ | N-Ethyl-N'-nitroguanidine: C₃H₈N₄O₂[2][3] |
| Molecular Weight | 160.18 g/mol | N-Ethyl-N'-nitroguanidine: 132.12 g/mol [2][3] |
| Appearance | Likely a colorless to yellowish crystalline solid | Nitroguanidine is a colorless solid, while N-methyl-N'-nitro-N-nitrosoguanidine is a yellow powder.[4] |
| Solubility | Expected to have low solubility in water, with higher solubility in organic solvents. | Nitroguanidine is poorly soluble in water. N-methyl-N'-nitro-N-nitrosoguanidine is soluble in organic solvents but has limited water solubility.[5] |
| Melting Point | Expected to have a defined melting point, likely with decomposition. | N-methyl-N'-nitro-N-nitrosoguanidine has a melting point of 244°F (118°C) and decomposes above 212°F (100°C).[4][6] |
Synthesis of N-alkylated Nitroguanidines
The synthesis of N-substituted N'-nitroguanidines can generally be achieved through the reaction of nitroguanidine with primary or secondary amines.[7]
General Synthetic Pathway
The formation of N-alkyl-N'-nitroguanidines from amines and nitroguanidine is thought to proceed via an addition-elimination mechanism.[7]
Caption: Generalized synthesis pathway for N,N-diethyl-N'-nitroguanidine.
Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on methods for synthesizing other N-substituted nitroguanidines.[7]
Objective: To synthesize N,N-diethyl-N'-nitroguanidine.
Materials:
-
Nitroguanidine
-
Diethylamine
-
Potassium hydroxide (KOH)
-
Ammonium salt (e.g., ammonium chloride)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend nitroguanidine in an aqueous solution of potassium hydroxide.
-
Addition of Amine: Add diethylamine to the suspension. To improve the yield, an ammonium salt can be added to the aqueous mixture.[7]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 50-70°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Filter the solid product and wash with cold water to remove unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified N,N-diethyl-N'-nitroguanidine.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Reactivity and Stability
Derivatives of nitroguanidine are known to be energetic materials. Their stability is a critical factor for safe handling and storage.
-
Thermal Stability: Nitroguanidine itself decomposes at high temperatures. Alkyl-substituted derivatives are also expected to be thermally sensitive. For instance, N-methyl-N'-nitro-N-nitrosoguanidine decomposes above 212°F (100°C).[4] It is crucial to handle N,N-diethyl-N'-nitroguanidine with care and avoid exposure to high heat or ignition sources.
-
Reactivity: The nitroguanidine functional group can participate in various chemical reactions. The presence of the nitro group makes the guanidinium moiety susceptible to nucleophilic attack. N-methyl-N'-nitro-N-nitrosoguanidine is known to be a potent alkylating agent, transferring its methyl group to nucleophiles like DNA.[5][6] While N,N-diethyl-N'-nitroguanidine lacks the nitroso group, the overall reactivity profile should be considered with caution. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[8]
Potential Applications in Research and Drug Development
While direct applications of N,N-diethyl-N'-nitroguanidine are not well-documented, the broader class of substituted nitroguanidines has several areas of interest:
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Energetic Materials: Nitroguanidine and its derivatives are primarily used as propellants and explosives due to their high nitrogen content and energetic properties.[1]
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Precursors in Synthesis: The reactivity of the nitroguanidine group allows for its use as a synthon in the preparation of other organic molecules. For example, N-methyl-N'-nitro-N-nitrosoguanidine was formerly used to generate diazomethane.[9]
-
Biological Activity Research: The structural similarity to known biologically active compounds, such as the mutagen N-methyl-N'-nitro-N-nitrosoguanidine, suggests that N,N-diethyl-N'-nitroguanidine could be investigated for its own biological effects.[6] However, this also implies potential toxicity that must be carefully assessed.
Safety and Handling
Given the energetic nature and potential toxicity of nitroguanidine derivatives, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid skin contact and inhalation.[4] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Some related compounds are stored frozen.[4]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Controlled incineration is a potential disposal method for nitroguanidine.
Conclusion
N,N-diethyl-N'-nitroguanidine represents an under-investigated member of the substituted nitroguanidine family. By drawing parallels with well-characterized analogues, this guide provides a foundational understanding of its likely chemical structure, properties, synthesis, and handling requirements. Further empirical research is necessary to fully elucidate the specific characteristics and potential applications of this compound. Professionals in research and drug development should approach this and similar molecules with a thorough understanding of their potential hazards and a commitment to rigorous safety standards.
References
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N-Ethyl-N'-nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]
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Nitroguanidine - Sciencemadness Wiki. (2020, December 28). Retrieved February 5, 2026, from [Link]
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N-Ethyl-N'-nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]
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Nitroguanidine - the NIST WebBook. (n.d.). Retrieved February 5, 2026, from [Link]
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Methylnitronitrosoguanidine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
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nitroguanidine - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]
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N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
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Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (n.d.). Retrieved February 5, 2026, from [Link]
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Nitroguanidine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
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NITROGUANIDINES. (n.d.). Retrieved February 5, 2026, from [Link]
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